molecular formula C9H18O4 B045778 1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- CAS No. 115859-35-3

1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-

Cat. No. B045778
M. Wt: 190.24 g/mol
InChI Key: CXCOWEMJOWWZHU-LURQLKTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is also known as CPMM and is a derivative of cyclopentanediol. CPMM has been extensively studied for its ability to act as a potential anti-cancer agent, and its synthesis method, mechanism of action, and biochemical and physiological effects have been well documented.

Mechanism Of Action

The mechanism of action of CPMM involves its ability to induce apoptosis in cancer cells by activating the caspase pathway. CPMM also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are necessary for cell division. These effects ultimately lead to the death of cancer cells and the inhibition of tumor growth.

Biochemical And Physiological Effects

CPMM has been shown to have a low toxicity profile and is well tolerated in animal studies. CPMM has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One of the advantages of CPMM is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of CPMM is its limited solubility in water, which may make it difficult to administer in certain applications.

Future Directions

Future research on CPMM should focus on its potential therapeutic applications in cancer treatment and other diseases. Studies should also investigate the optimal dosing and administration of CPMM and its potential interactions with other drugs. Additionally, research should be conducted to improve the solubility and bioavailability of CPMM to enhance its therapeutic potential.

Synthesis Methods

The synthesis of CPMM involves the reaction of 1,3-cyclopentadiene with formaldehyde and methanol in the presence of a catalyst. The resulting product is then treated with hydroxylamine to yield CPMM. This synthesis method has been optimized to produce high yields of CPMM with minimal impurities.

Scientific Research Applications

CPMM has been extensively studied for its potential therapeutic properties in cancer treatment. Research has shown that CPMM can induce apoptosis, or programmed cell death, in cancer cells. CPMM has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. These findings suggest that CPMM has the potential to be an effective anti-cancer agent.

properties

CAS RN

115859-35-3

Product Name

1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

(1R,3S,4R,5S)-4-(2-hydroxyethyl)-5-(methoxymethyl)cyclopentane-1,3-diol

InChI

InChI=1S/C9H18O4/c1-13-5-7-6(2-3-10)8(11)4-9(7)12/h6-12H,2-5H2,1H3/t6-,7-,8+,9-/m1/s1

InChI Key

CXCOWEMJOWWZHU-LURQLKTLSA-N

Isomeric SMILES

COC[C@H]1[C@@H](C[C@@H]([C@@H]1CCO)O)O

SMILES

COCC1C(CC(C1CCO)O)O

Canonical SMILES

COCC1C(CC(C1CCO)O)O

synonyms

1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-(9CI)

Origin of Product

United States

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